![molecular formula C7H13NO3 B1337940 Methyl 4-hydroxypiperidine-1-carboxylate CAS No. 75250-52-1](/img/structure/B1337940.png)
Methyl 4-hydroxypiperidine-1-carboxylate
Overview
Description
Methyl 4-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS Number: 75250-52-1 . It has a molecular weight of 159.19 and its IUPAC name is methyl 4-hydroxy-1-piperidinecarboxylate . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for Methyl 4-hydroxypiperidine-1-carboxylate is1S/C7H13NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h6,9H,2-5H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 4-hydroxypiperidine-1-carboxylate is an oil at room temperature .Scientific Research Applications
Synthesis of N-Heterocyclic Alkyl Ethers
Methyl 4-hydroxypiperidine-1-carboxylate: is used in the synthesis of N-heterocyclic alkyl ethers through the Mitsunobu reaction . This reaction is pivotal for creating compounds with potential pharmacological activities.
Anticancer Agents
Derivatives of piperidine, such as Methyl 4-hydroxypiperidine-1-carboxylate , have shown promise as anticancer agents. They are part of a broader class of nitrogen-bearing heterocyclic compounds utilized in various therapeutic applications .
Antimicrobial and Antifungal Applications
The piperidine nucleus, which is part of Methyl 4-hydroxypiperidine-1-carboxylate , is known to contribute to antimicrobial and antifungal properties. This makes it valuable in the development of new treatments for infections .
Analgesic and Anti-inflammatory
Piperidine derivatives are also recognized for their analgesic and anti-inflammatory effects. This is particularly relevant in the context of chronic pain management and inflammatory diseases .
Anti-Alzheimer and Antipsychotic
There is ongoing research into the use of piperidine derivatives in the treatment of neurodegenerative diseases such as Alzheimer’s, as well as in managing psychiatric disorders .
Antihypertensive and Cardiovascular Drug Development
The structural features of Methyl 4-hydroxypiperidine-1-carboxylate contribute to the development of antihypertensive drugs, which are crucial for managing cardiovascular diseases .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers The search results include several papers related to Methyl 4-hydroxypiperidine-1-carboxylate and its derivatives . These papers discuss the synthesis, properties, and potential applications of these compounds .
properties
IUPAC Name |
methyl 4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACMIVJLZDJLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505852 | |
Record name | Methyl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxypiperidine-1-carboxylate | |
CAS RN |
75250-52-1 | |
Record name | Methyl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-hydroxypiperidine-1-carboxyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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